4-Fluoro-4'-methylchalcone

α‑Glucosidase inhibition antidiabetic lead chalcone SAR

4-Fluoro-4'-methylchalcone resolves the inconsistent bioactivity and photophysical output of generic chalcones through its optimized push-pull electronic configuration. • α-Glucosidase: IC50 12.3 µM (2.3× improvement over non-fluorinated analog) • Antitubercular: MIC 6.25 µg/mL vs M. tuberculosis H37Rv • Fluorescence: 3× quantum yield (Φ = 0.18) with enlarged Stokes shift • NLO: 26% greater first hyperpolarizability (β = 48 × 10⁻³⁰ esu) Supplied with CoA; standard R&D packaging; global delivery.

Molecular Formula C16H13FO
Molecular Weight 240.27 g/mol
CAS No. 13565-38-3
Cat. No. B1366602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-methylchalcone
CAS13565-38-3
Molecular FormulaC16H13FO
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
InChIKeyLUUPODNGYDYQLY-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-methylchalcone (CAS 13565-38-3): A Key 1,3-Diarylpropenone with Systematic Fluoro‑Methyl Substitution for Structure‑Dependent Procurement


4‑Fluoro‑4'-methylchalcone belongs to the chalcone (1,3‑diarylprop‑2‑en‑1‑one) family, characterized by an α,β‑unsaturated carbonyl system linking a 4‑fluorophenyl ring to a 4‑methylbenzoyl moiety [1]. The juxtaposition of an electron‑withdrawing fluoro substituent on one aromatic ring and an electron‑donating methyl group on the other creates a distinct push‑pull electronic configuration that differentiates it from simple mono‑substituted or unsubstituted chalcones. This substitution pattern is frequently exploited in medicinal chemistry and materials science to modulate bioactivity, photophysical properties, and chemical reactivity in a quantitatively predictable manner [1].

1
Scaffold Class
Push-pull chalcone with systematic fluoro-methyl substitution for structure-dependent procurement
2
Electronic Profile
Distinct electron-withdrawing/-donating juxtaposition suited for predictable bioactivity and photophysical modulation
3
Workflow Fit
Medicinal chemistry SAR exploration and materials science studies requiring quantifiable substituent effects

Why Generic 4‑Fluoro‑4'-methylchalcone Substitution Fails: Quantifiable Evidence for Selection of the Exact Substitution Pattern


Chalcones are notoriously sensitive to the electronic and steric contributions of substituents; small changes such as removal of the 4‑fluoro or 4'‑methyl group, or exchange of the halogen, can drastically alter key performance parameters. For 4‑Fluoro‑4'-methylchalcone, head‑to‑head comparisons show that replacing the fluorine with hydrogen, chlorine, or bromine leads to quantifiable drops in enzyme inhibition, antimycobacterial potency, and photophysical output [1]. The following quantitative evidence demonstrates that the compound’s specific substitution pattern is not interchangeable with that of its closest analogs if consistent, predictable performance is required [1].

Substitution Removal of the 4-fluoro or 4'-methyl group may drastically alter enzyme inhibition and photophysical output
Halogen Exchange Replacing fluorine with chlorine or bromine may lead to quantifiable drops in antimycobacterial screening response
Analog Mismatch Structurally similar mono-substituted or unsubstituted chalcones may not reproduce the push-pull electronic properties

4-Fluoro-4'-methylchalcone: Direct Quantitative Comparator Evidence for Scientific Selection


2.3‑Fold Higher α‑Glucosidase Inhibition over Non‑Fluorinated 4'-Methylchalcone and 3.7‑Fold over Parent Chalcone

In a direct enzyme inhibition assay, 4‑Fluoro‑4'-methylchalcone exhibited an IC50 of 12.3 ± 0.8 µM against α‑glucosidase, compared with 28.5 ± 1.2 µM for the non‑fluorinated 4'-methylchalcone and 45.6 ± 2.1 µM for the unsubstituted parent chalcone [1]. The introduction of the 4‑fluoro group thus produced a 2.3‑fold improvement in potency over its 4'-methyl analog and a 3.7‑fold improvement over the unsubstituted scaffold under identical assay conditions.

α-Glucosidase inhibition
Head-to-head
IC50 12.3 µM (2.3-fold vs. 4'-methyl; 3.7-fold vs. chalcone)
Supports target inhibition assay context; reported rank among tested analogs
Yeast α-glucosidase, pH 6.8, p-nitrophenol readout
α‑Glucosidase inhibition antidiabetic lead chalcone SAR

Superior Antitubercular Activity: 2‑Fold More Potent than 4‑Chloro and 4‑Fold More Potent than 4‑Bromo 4'-Methylchalcone Analogs

In a microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv, 4‑Fluoro‑4'-methylchalcone displayed a minimum inhibitory concentration (MIC) of 6.25 µg/mL. In the same study, the corresponding 4‑chloro‑4'-methylchalcone required 12.5 µg/mL and the 4‑bromo‑4'-methylchalcone required 25 µg/mL to achieve inhibition, representing a 2‑fold and 4‑fold loss in potency, respectively [1]. This demonstrates that the fluoro substituent uniquely optimizes antimycobacterial activity within the 4‑halo‑4'-methyl series.

Antitubercular activity
Head-to-head
MIC 6.25 µg/mL (2-fold vs. chloro; 4-fold vs. bromo analog)
Supports antimicrobial screening context; reported MIC endpoint context
M. tuberculosis H37Rv, MABA assay, 7-day incubation
antitubercular M. tuberculosis H37Rv halogenated chalcones

3‑Fold Higher Fluorescence Quantum Yield Compared to Non‑Fluorinated 4'-Methylchalcone, Enabling More Sensitive Optical Detection

Photophysical measurements in ethanol revealed that 4‑Fluoro‑4'-methylchalcone emits with a quantum yield (Φ) of 0.18, while the non‑fluorinated 4'-methylchalcone shows Φ = 0.06 under identical conditions [1]. This three‑fold increase in emission efficiency is attributed to the enhanced intramolecular charge transfer (ICT) character imparted by the electron‑withdrawing fluorine, which also increases the Stokes shift from 1800 cm⁻¹ to 2600 cm⁻¹ relative to the des‑fluoro analog.

Fluorescence quantum yield
Head-to-head
Φ = 0.18 (3-fold higher vs. non-fluorinated analog at Φ = 0.06)
Supports probe development context; reported photophysical ranking
Ethanol, 25 °C, quinine sulfate standard
fluorescence quantum yield push‑pull chalcone photophysical probe

Enhanced Nonlinear Optical Response: 26 % Higher First Hyperpolarizability than the Methoxy‑Substituted Chalcone Analog

Using the solvatochromic method, the first hyperpolarizability (β) of 4‑Fluoro‑4'-methylchalcone was determined to be 48 × 10⁻³⁰ esu, outperforming the structurally related 4‑methoxy‑4'-methylchalcone (β = 38 × 10⁻³⁰ esu) evaluated in the same study [1]. The 26 % enhancement is rationalized by the stronger acceptor strength of fluorine compared to methoxy in the conjugated backbone, leading to greater charge separation in the excited state.

First hyperpolarizability (β)
Head-to-head
48 × 10⁻³⁰ esu (26% higher than 4-methoxy analog at 38 × 10⁻³⁰ esu)
Supports NLO material selection context; reported nonlinear response ranking
Solvatochromic method, DMSO, Oudar-Chemla equation
first hyperpolarizability nonlinear optics solvatochromic method

4-Fluoro-4'-methylchalcone: Documented Application Scenarios Driving Scientific Procurement


Antidiabetic Lead Optimization: α‑Glucosidase Inhibitor with Validated 2.3‑Fold Gain over Non‑Fluorinated Analogs

Diabetes drug discovery programs requiring potent α‑glucosidase inhibitors can directly exploit the 2.3‑fold IC50 improvement (12.3 µM) of 4‑Fluoro‑4'-methylchalcone over the non‑fluorinated 4'-methylchalcone, as benchmarked against the unsubstituted chalcone scaffold [1]. The compound serves as a robust starting scaffold where the fluorine atom is critical for binding affinity, and its use avoids the activity penalty incurred when fluorine is omitted.

Antitubercular Agent Development: Prioritizing the Fluoro Substitution for a 4‑Fold MIC Advantage over Bromo Analogs

For antitubercular hit‑to‑lead expansion, procurement of the specific 4‑fluoro‑4'-methyl substitution pattern provides an MIC of 6.25 µg/mL against M. tuberculosis H37Rv, markedly outperforming the chloro (12.5 µg/mL) and bromo (25 µg/mL) analogs in the same series [1]. Researchers targeting the enoyl‑ACP reductase (InhA) or devising whole‑cell phenotypic screens will benefit from the maximal potency inherent to the fluoro congener, reducing the need for later synthetic re‑optimization.

Fluorescent Probe and Bioimaging Tool: 3‑Fold Quantum Yield Advantage Over Non‑Fluorinated Chalcone

In fluorescence‑based imaging or sensing, the 3‑fold higher quantum yield (Φ = 0.18) and the enlarged Stokes shift of 4‑Fluoro‑4'-methylchalcone offer significantly brighter and more resolved signals than the non‑fluorinated analog (Φ = 0.06) [1]. This makes the fluoro‑chalcone a preferred choice when labeling cellular components or constructing environment‑sensitive probes where signal‑to‑noise ratio is determined by intrinsic emission efficiency.

Second‑Order Nonlinear Optical Material: 26 % Higher Hyperpolarizability for Frequency Conversion

Research groups developing organic second‑harmonic generation (SHG) materials or electro‑optic modulators can select 4‑Fluoro‑4'-methylchalcone over its 4‑methoxy‑4'-methyl analog, as it delivers a 26 % greater first hyperpolarizability (β = 48 × 10⁻³⁰ esu) [1]. This gain directly enhances second‑order NLO efficiency, enabling lower pump power requirements and better figure‑of‑merit in photonic device prototypes.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor lead optimization
Reported target inhibition ranking
Enzyme inhibition endpoint review
Antitubercular screening studies
Antimicrobial screening context
MIC and strain-panel endpoint review
Fluorescent probe and bioimaging tool development
Intrinsic emission efficiency ranking
Quantum yield and Stokes shift benchmarking
Second-order nonlinear optical material research
Reported hyperpolarizability comparison
NLO efficiency and figure-of-merit assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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